molecular formula C14H15F3O2 B7970346 (E)-3-Butoxy-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one

(E)-3-Butoxy-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one

Cat. No.: B7970346
M. Wt: 272.26 g/mol
InChI Key: WWZGKYXVKLNWEI-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-Butoxy-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Butoxy-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(E)-3-Butoxy-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols. Substitution reactions can lead to a wide range of substituted chalcone derivatives .

Mechanism of Action

The mechanism of action of (E)-3-Butoxy-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to interact with nucleophiles in biological systems, leading to the inhibition of enzymes and other molecular targets. This interaction can result in the modulation of various biological pathways, contributing to its antimicrobial, anti-inflammatory, and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-3-Butoxy-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one include other chalcones and their derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is the presence of the trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, potentially increasing its biological activity and making it a more effective candidate for various applications .

Properties

IUPAC Name

(E)-3-butoxy-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O2/c1-2-3-9-19-10-8-13(18)11-4-6-12(7-5-11)14(15,16)17/h4-8,10H,2-3,9H2,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZGKYXVKLNWEI-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC=CC(=O)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCO/C=C/C(=O)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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